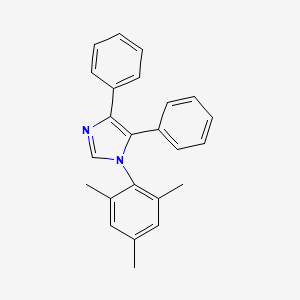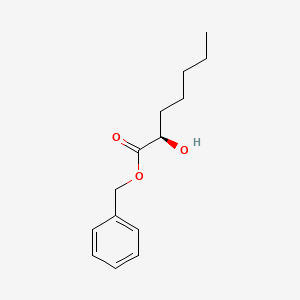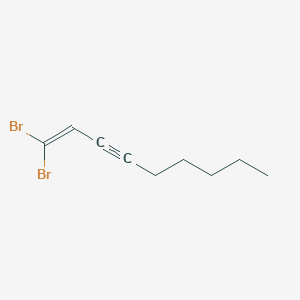![molecular formula C21H22N4O2 B12611190 3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,13-Triazatetracyclo[153112,517,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it has potential therapeutic applications, and in industry, it can be used in the development of new materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl- include other tetracyclic structures with different functional groups or substitutions.
Uniqueness: The uniqueness of this compound lies in its specific tetracyclic structure and the presence of the 4-amino-2-methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H22N4O2 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-amino-2-methyl-3,5,13-triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(20),3,7(22),8,10,17(21),18-heptaene-12,23-dione |
InChI |
InChI=1S/C21H22N4O2/c1-21-17-9-3-5-14(12-17)7-4-10-23-18(26)16-8-2-6-15(11-16)13-25(19(21)27)20(22)24-21/h2-3,5-6,8-9,11-12H,4,7,10,13H2,1H3,(H2,22,24)(H,23,26) |
Clave InChI |
RXSIHTUJQYWHDG-UHFFFAOYSA-N |
SMILES canónico |
CC12C3=CC=CC(=C3)CCCNC(=O)C4=CC=CC(=C4)CN(C1=O)C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



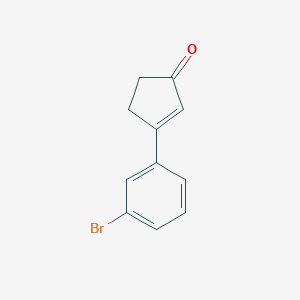
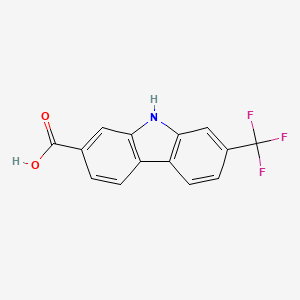
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)

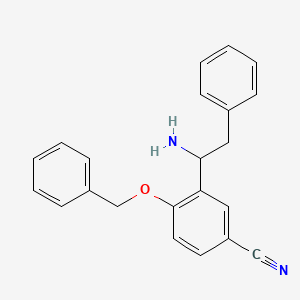
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)

